2-Cyanobenzohydrazide

Description

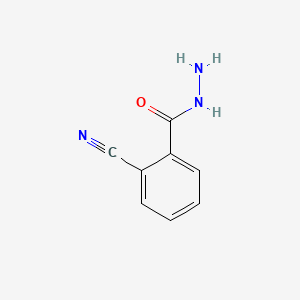

2-Cyanobenzohydrazide is a benzohydrazide derivative characterized by a cyanide (-CN) substituent at the ortho position of the benzene ring. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity, coordination chemistry, and biological activities. The presence of the electron-withdrawing cyano group significantly influences its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-cyanobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)8(12)11-10/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJNQYPJQDRXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717386 | |

| Record name | 2-Cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19731-00-1 | |

| Record name | 2-Cyanobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanobenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-cyanobenzoic acid with hydrazine hydrate in the presence of a suitable solvent such as methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as quinazolines.

Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrazine Hydrate: Used in the initial synthesis.

Aldehydes and Ketones: For forming hydrazones.

Catalysts: Such as acids or bases to facilitate cyclization reactions.

Major Products:

Hydrazones: Formed from condensation reactions.

Quinazolines: Resulting from cyclization reactions.

Scientific Research Applications

2-Cyanobenzohydrazide has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Material Science: It is employed in the development of new materials with specific properties, such as polymers and nanomaterials.

Analytical Chemistry: It serves as a reagent for the detection and quantification of certain analytes in complex mixtures.

Mechanism of Action

The mechanism of action of 2-Cyanobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 2-Cyanobenzohydrazide with structurally similar benzohydrazide derivatives:

Key Observations :

- Planarity: In 2-Chlorobenzohydrazide, the chlorophenyl and hydrazide units form dihedral angles of ~56.8°, suggesting reduced planarity due to steric and electronic effects . The cyano group’s smaller size in this compound may allow greater planarity, influencing crystallinity and packing.

Physical Properties and Crystallography

- Crystal Packing: 2-Chlorobenzohydrazide forms polymeric chains via N–H⋯O/N hydrogen bonds, creating 3(10) ring motifs . The cyano group’s polarity in this compound may promote similar hydrogen-bonded networks but with altered bond lengths and angles.

- Solubility : Electron-withdrawing groups like -CN reduce solubility in polar solvents compared to -OH or -CH₃ substituents.

Limitations and Cautionary Notes

For example, replacing -Cl with -CN may alter target binding modes due to differences in electronic or steric profiles .

Biological Activity

2-Cyanobenzohydrazide, a compound with the chemical formula CHNO, has garnered attention in various fields of scientific research due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and case studies.

Overview of this compound

This compound is primarily recognized for its role as a building block in the synthesis of various pharmacologically active compounds. Its structure includes a cyano group and hydrazide functionality, which contribute to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The compound induces apoptosis in various cancer cell lines, such as breast and colon cancer cells, through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases | |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine and enhanced synaptic transmission.

- Reactive Oxygen Species (ROS) Modulation : It may also modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations.

- Study Design : In vitro testing against clinical isolates.

- Findings : Significant reduction in bacterial load within 24 hours.

- : Promising candidate for further development as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound in vivo using mouse models implanted with tumor cells. The treatment resulted in a marked decrease in tumor size and weight compared to control groups.

- Study Design : Tumor-bearing mice treated with varying doses.

- Findings : Dose-dependent reduction in tumor growth; enhanced survival rates observed.

- : Potential for development as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.